molecular formula C8H9O4- B14598368 6-Ethoxy-6-oxohexa-2,4-dienoate CAS No. 61186-99-0

6-Ethoxy-6-oxohexa-2,4-dienoate

Cat. No.: B14598368
CAS No.: 61186-99-0
M. Wt: 169.15 g/mol
InChI Key: YBLSYYBXEJACDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-6-oxohexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes an ethoxy group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-6-oxohexa-2,4-dienoate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Ethoxy-6-oxohexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-6-oxohexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The ethoxy group and conjugated diene system play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-oxohexa-2,4-dienoate: A similar compound with a hydroxyl group instead of an ethoxy group.

    6-Oxohexa-2,4-dienoate: Lacks the ethoxy group but has a similar conjugated diene system.

Uniqueness

6-Ethoxy-6-oxohexa-2,4-dienoate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

61186-99-0

Molecular Formula

C8H9O4-

Molecular Weight

169.15 g/mol

IUPAC Name

6-ethoxy-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C8H10O4/c1-2-12-8(11)6-4-3-5-7(9)10/h3-6H,2H2,1H3,(H,9,10)/p-1

InChI Key

YBLSYYBXEJACDQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=CC=CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.